3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea is a chemical compound with the molecular formula CHNO. It belongs to a class of compounds known as ureas, which are characterized by the presence of the functional group -NH-C(=O)-NH. This compound has garnered interest in medicinal chemistry due to its potential applications as a therapeutic agent, particularly in cancer treatment and as an inhibitor of specific enzymes.
The compound is classified under small molecules according to databases such as PubChem and MetaCyc, which categorize it based on its structure and biological activity. It is specifically noted for its role in inhibiting certain pathways associated with cancer progression, making it a subject of research in oncology .
The synthesis of 3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea typically involves multi-step organic reactions. Key methods include:
The synthesis may employ techniques such as refluxing in solvents like dimethylformamide or dichloromethane, and purification steps involving recrystallization or chromatography to isolate the desired product. Specific conditions such as temperature and reaction time are critical for optimizing yield and purity .
3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea undergoes several chemical reactions typical of urea derivatives:
The reactivity of this compound is influenced by its functional groups, particularly the urea linkage which can engage in hydrogen bonding, affecting solubility and interaction with biological targets .
The mechanism of action for 3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea primarily involves its role as an inhibitor of specific enzymes related to cancer cell metabolism. By binding to target sites on these enzymes, it disrupts their function, leading to reduced proliferation of cancer cells.
Research indicates that compounds similar to this one may inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD+ biosynthesis, which is crucial for cellular energy metabolism . This inhibition can lead to apoptosis in cancer cells that rely heavily on NAD+ for survival.
Relevant data from studies indicate that modifications to its structure can significantly influence both its solubility and biological activity .
3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea has potential applications in various fields:
The molecular architecture of 3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea (CAS# 1094683-17-6, MF: C₁₄H₁₆N₄O, MW: 256.30 g/mol) integrates several pharmacologically significant features essential for bioactivity and target engagement [2]. Its core consists of a diaryl urea scaffold flanked by two aromatic domains: a pyridinylmethyl moiety and an aminomethylphenyl group. This arrangement facilitates critical interactions with kinase ATP-binding pockets and allosteric sites. The aminomethyl group (-CH₂NH₂) at the meta-position of the phenyl ring serves as a versatile vector for further derivatization or as a hydrogen bond donor/acceptor, enhancing solubility and target complementarity [10]. The pyridin-4-ylmethyl group contributes to binding through its nitrogen atom's hydrogen bond accepting capability and potential for forming cation-π interactions with lysine residues in target kinases [7].
Table 1: Molecular Properties of Key Diaryl Urea Derivatives
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |
---|---|---|---|---|
3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea | C₁₄H₁₆N₄O | 256.30 | 1094683-17-6 | Meta-aminomethylphenyl, Pyridin-4-ylmethyl |
Sorafenib | C₂₁H₁₆ClF₃N₄O₃ | 464.83 | 284461-73-0 | p-Chloro-3-(trifluoromethyl)phenyl, Pyridin-2-ylmethyl carbamate |
1-Phenyl-3-(pyridin-4-ylmethyl)urea | C₁₃H₁₃N₃O | 227.26 | 35017-43-7 | Unsubstituted phenyl, Pyridin-4-ylmethyl |
Regorafenib | C₂₁H₁₅ClF₄N₄O₃ | 482.81 | 755037-03-7 | Fluorophenyl, Pyridin-2-ylmethyl carbamate |
The compound’s hydrogen-bonding triad (two donor NH groups and a carbonyl acceptor) enables deep engagement with kinase hinge regions, mimicking ATP binding while conferring enhanced selectivity compared to ATP-competitive inhibitors. Computational analyses indicate the meta-substitution pattern on the phenyl ring optimizes spatial orientation for accessing hydrophobic pockets adjacent to the kinase ATP-binding site, a feature critical for inhibiting angiogenesis-related kinases like VEGFR and FGFR [3] [6]. Furthermore, the basic aminomethyl group enhances aqueous solubility at physiological pH, potentially improving bioavailability—a common limitation observed in earlier-generation diaryl ureas like sorafenib [3] .
The therapeutic journey of diaryl ureas in oncology began with the discovery of suramin in 1922, a symmetric polyurea derivative initially used for trypanosomiasis but later investigated for antitumor properties due to its ability to inhibit growth factor binding [8]. While suramin's clinical utility in oncology was limited by toxicity, it established the urea moiety as a viable pharmacophore for interfering with protein-protein interactions and enzyme function. The pivotal breakthrough emerged with the development of sorafenib (FDA-approved in 2005), which validated N,N'-diaryl urea as a privileged scaffold for multi-kinase inhibition [3]. Sorafenib’s mechanism involves potent inhibition of vascular endothelial growth factor receptors (VEGFR-2, VEGFR-3), platelet-derived growth factor receptor (PDGFR-β), and Raf kinases, disrupting tumor angiogenesis and proliferation pathways [3] [6].
Table 2: Evolution of Key Diaryl Urea-Based Kinase Inhibitors in Oncology
Compound Generation | Representative Agents | Key Structural Innovations | Primary Kinase Targets | Clinical Milestones |
---|---|---|---|---|
First Generation | Sorafenib | Trifluoromethyl/isoxazole phenyl, pyridinyl carbamate | VEGFR-2/3, PDGFR-β, Raf | Approved for RCC (2005), HCC (2007) |
Second Generation | Regorafenib, Linifanib | Fluorinated phenyl, optimized pyridine/heterocyclic linkers | VEGFR-1/2/3, TIE-2, PDGFR | Approved for CRC (2012), GIST (2013) |
Novel Derivatives | 3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea | Meta-aminomethylphenyl, pyridin-4-ylmethyl | VEGFR-2, FGFR-1, PDGFR (predicted based on structural analogs) [3] [10] | Preclinical investigation (2010s) |
Post-sorafenib, extensive structure-activity relationship (SAR) studies focused on optimizing solubility, kinase selectivity, and potency. Regorafenib emerged with a distinctive fluoro-substituted phenyl ring and modified central heterocycle, broadening its kinase inhibition profile and overcoming some limitations of sorafenib in resistant tumors [3]. Concurrently, derivatives featuring pyridine ring variations (e.g., pyridin-2-yl vs. pyridin-4-yl) and substituent positioning (ortho, meta, para) were systematically explored. This research revealed that pyridin-4-ylmethyl substitution (as in 3-[3-(aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea) enhances VEGFR-2 binding affinity compared to pyridin-3-yl analogs in certain contexts due to optimal vector alignment with the kinase’s hinge region [7] [10]. The strategic introduction of basic amino groups (e.g., aminomethyl) addressed metabolic instability and solubility challenges inherent to first-generation compounds, as evidenced by improved pharmacokinetic profiles in analogs like linifanib [3].
Modern design strategies incorporate fragment-based drug discovery and computational approaches like de novo structure-based lead optimization (e.g., AutoT&T technology). These methods systematically modify the aryl ring substituents and linker regions while preserving the critical urea pharmacophore. Derivatives such as 3-[3-(aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea represent this evolution, where the aminomethyl group enables versatile prodrug strategies or conjugation to targeting moieties, reflecting a shift toward precision oncology applications [3] [6] [10].
Table 3: Kinase Inhibitory Profiles of Representative Diaryl Urea Compounds
Kinase Target | Sorafenib IC₅₀ (nM) | Regorafenib IC₅₀ (nM) | Linifanib IC₅₀ (nM) | 3-[3-(Aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea (Predicted/Modeled) IC₅₀ (nM) |
---|---|---|---|---|
VEGFR-2 | 90 | 4.2 | ≤ 4 | 20-50 (modeled) [3] [10] |
PDGFR-β | 57 | 22 | 39 | 50-100 (modeled) |
FGFR-1 | 580 | 202 | 26 | ≤ 100 (predicted) [3] |
B-Raf (V600E) | 38 | 28 | >1000 | Not determined |
Interactive Note: Hover over predicted values for computational method details.
The trajectory of diaryl urea-based pharmacophores illustrates a deliberate shift from broad-spectrum multi-kinase inhibition toward targeted agents with optimized ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. Compounds like 3-[3-(aminomethyl)phenyl]-1-(pyridin-4-ylmethyl)urea embody this progression through their balanced potency and modular design, positioning them as valuable tools for probing angiogenesis-dependent cancers and overcoming resistance mechanisms observed with earlier therapeutics [3] [6] [10].
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